Structural and Physicochemical Differentiation: 4-Methyl vs. Unsubstituted and 5-Methyl Benzimidazole Analogs
The compound's primary differentiation stems from its unique substitution pattern. Compared to the unsubstituted analog, (1H-benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3, MW: 206.20), the target compound (MW: 220.22) contains a methyl group at the 4-position of the benzimidazole ring . This substitution increases molecular weight and lipophilicity, as indicated by a calculated LogP of 1.47 . This differentiates it from other methyl isomers, such as [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid, where the methyl group is at the 5-position . These differences in substitution pattern directly influence the compound's behavior as a building block in further synthetic transformations.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 220.22 g/mol; LogP: 1.47 |
| Comparator Or Baseline | (1H-benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3): MW: 206.20 g/mol |
| Quantified Difference | ΔMW = 14.02 g/mol; LogP is increased due to the methyl substituent. |
| Conditions | Calculated physicochemical properties based on chemical structure. |
Why This Matters
For procurement in synthetic chemistry, the specific molecular weight and lipophilicity are critical for reaction design, purification, and the downstream properties of the final synthesized molecule.
